molecular formula C13H16N2 B11899284 N-Methyl-N-(quinolin-3-ylmethyl)ethanamine

N-Methyl-N-(quinolin-3-ylmethyl)ethanamine

Cat. No.: B11899284
M. Wt: 200.28 g/mol
InChI Key: XJEHXEGHLHUVAA-UHFFFAOYSA-N
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Description

N-Methyl-N-(quinolin-3-ylmethyl)ethanamine is an organic compound that belongs to the class of quinoline derivatives. It has the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a quinoline ring attached to an ethanamine moiety through a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(quinolin-3-ylmethyl)ethanamine typically involves the reaction of quinoline-3-carbaldehyde with N-methylethanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Quinoline-3-carbaldehyde} + \text{N-methylethanamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(quinolin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions at the quinoline ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-Methyl-N-(quinolin-3-ylmethyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(quinolin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-ethylamine: A simpler amine with a similar structure but lacking the quinoline ring.

    Quinoline: The parent compound of quinoline derivatives, lacking the ethanamine moiety.

    N-Methylquinolinium: A related compound with a methyl group attached to the nitrogen of the quinoline ring.

Uniqueness

N-Methyl-N-(quinolin-3-ylmethyl)ethanamine is unique due to the presence of both the quinoline ring and the ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-methyl-N-(quinolin-3-ylmethyl)ethanamine

InChI

InChI=1S/C13H16N2/c1-3-15(2)10-11-8-12-6-4-5-7-13(12)14-9-11/h4-9H,3,10H2,1-2H3

InChI Key

XJEHXEGHLHUVAA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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